molecular formula C24H20N2O3S2 B2641659 N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 397290-22-1

N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2641659
CAS No.: 397290-22-1
M. Wt: 448.56
InChI Key: FLPFZHJHFYZGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a sulfonamide-derived small molecule characterized by a benzothiophene moiety linked to a benzamide core, which is further substituted with a tetrahydroisoquinoline sulfonyl group. The benzothiophene moiety contributes to aromatic stacking interactions, while the tetrahydroisoquinoline sulfonyl group may enhance solubility and binding specificity.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-24(25-21-7-10-23-19(15-21)12-14-30-23)18-5-8-22(9-6-18)31(28,29)26-13-11-17-3-1-2-4-20(17)16-26/h1-10,12,14-15H,11,13,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFZHJHFYZGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a benzothiophene moiety linked to a tetrahydroisoquinoline sulfonamide structure. The chemical formula can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. The tetrahydroisoquinoline derivatives have been shown to influence neurotransmitter systems and exhibit neuroprotective properties.

  • Dopamine Receptor Modulation : Studies on related compounds suggest that tetrahydroisoquinoline derivatives can modulate dopamine receptor activity, which may have implications in treating neurodegenerative diseases like Parkinson's disease (PD) .
  • Inhibition of Apoptosis : The compound has been associated with the modulation of apoptotic pathways. For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related compound, has been shown to induce apoptosis in dopaminergic cells by increasing caspase-3 activity and decreasing anti-apoptotic Bcl-xL expression .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityKey Findings
Neurotoxicity1BnTIQ was found to disturb the effects of l-DOPA in rats, enhancing basal dopamine levels but blocking l-DOPA-induced caspase-3 activity increase.
Cell Viability1BnTIQ decreased cell viability in SH-SY5Y dopaminergic cells and increased lipid peroxidation and active caspase-3 formation.
Kinase InhibitionRelated benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors in cancer therapy contexts.

Case Studies

Several case studies highlight the relevance of this compound in neurological research:

  • Neuroprotective Effects : In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives can prevent dopaminergic cell death induced by neurotoxins. This suggests a potential role for this compound in neuroprotection .
  • Parkinson's Disease Models : Animal models have shown that administration of related compounds can alter behavioral responses associated with l-DOPA treatment, indicating a complex interaction with dopaminergic signaling pathways .

Scientific Research Applications

Neuropharmacology

The compound exhibits promising neuropharmacological properties, particularly as a potential treatment for neurodegenerative diseases. Research indicates that derivatives of tetrahydroisoquinoline are associated with neuroprotective effects against toxins that mimic Parkinson's disease pathology. For instance, compounds related to tetrahydroisoquinoline have shown efficacy in protecting dopaminergic neurons from 1-benzyl-1,2,3,4-tetrahydroisoquinoline-induced toxicity .

Antipsychotic Activity

Benzamide derivatives have been studied for their antipsychotic activity. Compounds structurally similar to N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide have demonstrated significant effects on apomorphine-induced stereotyped behavior in animal models. These findings suggest that the compound may possess similar properties worth exploring for treating psychotic disorders .

Receptor Interaction

The compound may act as a selective antagonist for neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders. Research has shown that NK-3 antagonists can be effective in treating anxiety and depression . The structural characteristics of this compound position it as a candidate for further investigation in this area.

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Similar compounds have been synthesized using various methodologies including chiral synthesis techniques that enhance the pharmacological profile of the resultant products .

Case Study Overview

A notable study investigated the effects of benzamide derivatives on neuroleptic activity and their correlation with structural modifications. The results indicated that specific substitutions on the benzamide backbone could significantly enhance activity levels compared to traditional treatments like haloperidol .

CompoundActivity LevelComparison DrugPotency Ratio
N-(1-benzothiophen-5-yl)-4-(tetrahydroisoquinoline)ModerateHaloperidol13x
Related BenzamideHighMetoclopramide15x

Clinical Implications

Given the compound's potential applications in treating neurodegenerative diseases and psychotic disorders, future research should focus on clinical trials to evaluate its efficacy and safety profile in humans.

Structural Modifications

Continued exploration of structural modifications could lead to the development of more potent analogs with fewer side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be compared to related sulfonamide and heterocyclic derivatives, focusing on synthesis, spectroscopic properties, and biological relevance. Below is a detailed analysis based on available evidence:

Structural Analogues from the Literature

The synthesis and characterization of sulfonamide-containing compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) and their precursors, provide a framework for comparison . Key similarities and differences include:

Feature N-(1-benzothiophen-5-yl)-4-(tetrahydroisoquinoline-2-sulfonyl)benzamide Triazole-Thiones [7–9] Hydrazinecarbothioamides [4–6]
Core Structure Benzamide backbone with benzothiophene and tetrahydroisoquinoline sulfonyl 1,2,4-Triazole ring with phenylsulfonyl substituent Hydrazinecarbothioamide with phenylsulfonyl group
Sulfonyl Group Tetrahydroisoquinoline-linked Phenyl-linked (X = H, Cl, Br) Phenyl-linked (X = H, Cl, Br)
Heterocyclic Component Benzothiophene 1,2,4-Triazole None (open-chain thioamide)
Key IR Bands Not reported in evidence νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹ νC=O: 1663–1682 cm⁻¹; νNH: 3150–3319 cm⁻¹
Synthetic Route Likely involves sulfonylation and amidation steps Friedel-Crafts acylation → hydrazide → cyclization Nucleophilic addition to isothiocyanate

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy : Unlike hydrazinecarbothioamides ([4–6]), which exhibit strong C=O and C=S bands (1663–1682 cm⁻¹ and 1243–1258 cm⁻¹, respectively), the target compound lacks a hydrazinecarbothioamide moiety, suggesting distinct electronic profiles. The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones ([7–9]) parallels the stability of the target compound’s sulfonamide group, which avoids tautomerism .

Q & A

Q. What are the key structural features of N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, and how do they influence its reactivity and biological activity?

The compound combines a benzothiophene moiety (providing aromatic π-system interactions), a tetrahydroisoquinoline-sulfonyl group (enhancing solubility and target binding via sulfonamide interactions), and a benzamide backbone (common in kinase inhibitors). The sulfonyl bridge links the tetrahydroisoquinoline to the benzamide, enabling conformational flexibility for receptor binding. These features are critical for modulating enzyme inhibition (e.g., kinases, apoptosis regulators) and cellular permeability .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

A multi-step approach is typical:

  • Step 1: Sulfonylation of tetrahydroisoquinoline using chlorosulfonic acid to form the 2-sulfonyl intermediate.
  • Step 2: Coupling with 4-carboxybenzamide derivatives via EDCI/HOBt-mediated amide bond formation.
  • Step 3: Final coupling of the benzothiophen-5-amine group under Buchwald-Hartwig conditions. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and crystallization (ethanol/water) ensures >95% purity. Monitor intermediates using HPLC .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Key techniques include:

  • NMR (¹H/¹³C): Assign peaks for sulfonyl (δ ~3.5 ppm for tetrahydroisoquinoline protons) and benzothiophene aromatic signals (δ ~7.2–8.1 ppm).
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography: Resolve stereochemistry of the tetrahydroisoquinoline ring.
  • HPLC-PDA: Assess purity (>98%) using C18 columns (acetonitrile/water gradient) .

Q. What are the hypothesized biological targets based on structural analogs, and how can these be validated experimentally?

Structural analogs (e.g., tetrahydroisoquinoline-sulfonyl benzamides) target BCL-2 family proteins (apoptosis regulators), tyrosine kinases (e.g., Abl), and angiogenic factors (e.g., VEGF receptors). Validate via:

  • In vitro assays: Fluorescence polarization for BCL-2 binding (IC₅₀ determination).
  • Kinase profiling: Use Eurofins KinaseProfiler™ to screen against 100+ kinases.
  • Cellular assays: Apoptosis induction in cancer cell lines (e.g., HL-60) via flow cytometry .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

Strategies include:

  • Salt formation: Use hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug derivatization: Introduce acetyl or phosphate groups at the benzamide nitrogen.
  • Formulation: Use PEGylated liposomes or cyclodextrin complexes. Assess pharmacokinetics via LC-MS/MS after oral administration in rodent models .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for derivatives of this compound?

Contradictions (e.g., increased potency despite reduced logP) may arise from off-target effects or allosteric binding. Mitigate via:

  • In silico modeling: Molecular dynamics simulations to predict binding poses with BCL-2 or kinases.
  • Alanine scanning mutagenesis: Identify critical residues in target proteins.
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐₙ/kₒff) for derivatives with divergent SAR .

Q. What experimental designs are recommended to address instability of the sulfonamide group under physiological conditions?

The sulfonamide bond may hydrolyze in acidic environments (e.g., lysosomes). Solutions include:

  • Stabilization: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiophene ring.
  • Encapsulation: Use pH-sensitive nanoparticles for targeted delivery.
  • Metabolic studies: LC-MS/MS to track degradation products in plasma and liver microsomes .

Q. What methodologies can identify synergistic combinations with this compound for oncology applications?

Pair with BCL-2 inhibitors (e.g., ABT-199) or anti-angiogenics (e.g., bevacizumab). Use:

  • Combination Index (CI) method: Chou-Talalay assay to quantify synergy (CI <1).
  • Isobologram analysis: Validate dose reductions in xenograft models.
  • Transcriptomics: RNA-seq to identify pathways upregulated in combination-treated cells .

Q. How can researchers address off-target effects observed in high-throughput screening (HTS)?

Off-target binding (e.g., cytochrome P450 enzymes) can be minimized by:

  • Proteomic profiling: Affinity pulldown coupled with LC-MS/MS to identify interacting proteins.
  • CRISPR screening: Knockout candidate off-target genes and reassess potency.
  • Fragment-based design: Replace the benzothiophene with less promiscuous scaffolds .

Q. What advanced techniques validate target engagement and mechanism of action in complex biological systems?

Use:

  • CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring protein thermal stability shifts.
  • Cryo-EM: Resolve compound-bound structures of large targets (e.g., BCL-2 complexes).
  • In vivo imaging: PET tracers (¹⁸F-labeled analogs) to monitor biodistribution and target occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.